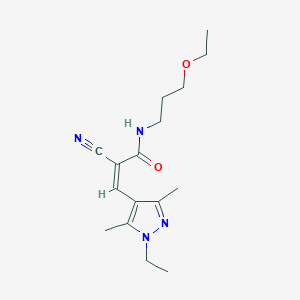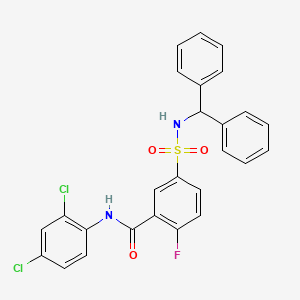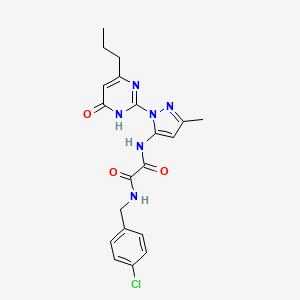![molecular formula C21H19N5O2 B2801395 1-(4-Methoxyphenyl)-3-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea CAS No. 923186-67-8](/img/structure/B2801395.png)
1-(4-Methoxyphenyl)-3-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a type of organic compound known as imidazopyridines . It is offered by Benchchem for CAS No. 923186-67-8.
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which is a class of compounds this molecule belongs to, has been achieved through a solvent- and catalyst-free method. This method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . Another method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis
The molecular formula of this compound is C21H19N5O2. It contains an imidazole ring fused to a pyridine ring .Chemical Reactions Analysis
The synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .Scientific Research Applications
Anti-Cancer Properties
A series of derivatives structurally related to the specified compound have been synthesized and evaluated for their potential anti-cancer properties. For example, compounds with pyrimidine and urea fragments have shown potent activity against human chronic myeloid leukemia (CML) cell lines. These compounds exert their effects by modulating cell growth and inducing apoptosis through pathways such as the PI3K/AKT signaling pathway (Weiwei Li et al., 2019). Similarly, another study discovered a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2, demonstrating significant activity against acute myeloid leukemia (AML) in vitro and in vivo (Ling-Ling Yang et al., 2013).
Antimicrobial Activity
Compounds incorporating pyrimidine derivatives have been synthesized and assessed for their antimicrobial efficacy. Some of these derivatives showed moderate to good activity against a variety of microorganisms, indicating their potential as templates for developing new antimicrobial agents (P. Rana et al., 2009).
Anti-Inflammatory and Neuroprotective Effects
Research has also explored the anti-inflammatory and neuroprotective effects of urea and thiourea derivatives of pyrimidine. In one study, derivatives exhibited significant anti-inflammatory activity and showed potential for the treatment of Parkinson's disease by mitigating oxidative stress and haloperidol-induced catalepsy in mice (F. Azam et al., 2009).
Structural and Mechanistic Insights
The structural analysis and synthesis of imidazo[1,2-a]pyridine derivatives, including those with methoxyphenyl groups, have provided insights into their potential pharmacological activities. Studies including crystal structure and Hirshfeld surface analysis contribute to understanding the molecular basis of their interactions and activities (G. Dhanalakshmi et al., 2018).
Mechanism of Action
properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-14-11-12-26-13-19(25-20(26)22-14)15-3-5-16(6-4-15)23-21(27)24-17-7-9-18(28-2)10-8-17/h3-13H,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIWDUMJWWYZKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-ethanoyl-2-[2-(4-fluorophenyl)ethanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2801319.png)
![2-Methyl-5,8-dioxaspiro[3.4]octane-2-carbaldehyde](/img/structure/B2801320.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2801321.png)
![(5Z)-3-(2-aminoethyl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B2801323.png)
![(1S,2S)-2-[(cyclopropylmethyl)amino]cyclohexan-1-ol](/img/no-structure.png)
![N-butyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2801329.png)
![N-cycloheptyl-3-{[2-(3-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2801330.png)

![4-acetyl-N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2801333.png)
![2-(3,5-dimethylisoxazol-4-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2801335.png)